7,8-Dimethylbenz(a)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethylbenz(a)anthracene is a polycyclic aromatic hydrocarbon known for its potent carcinogenic properties. It is widely used in scientific research, particularly in studies related to cancer. This compound is a derivative of benz(a)anthracene, with methyl groups attached to the 7th and 8th positions of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethylbenz(a)anthracene typically involves the alkylation of benz(a)anthracene. One common method is the Friedel-Crafts alkylation, where benz(a)anthracene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 7,8-Dimethylbenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions typically yield dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, are common.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Quinones and hydroxy derivatives.
Reduction: Dihydro-7,8-Dimethylbenz(a)anthracene.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
7,8-Dimethylbenz(a)anthracene is extensively used in scientific research due to its carcinogenic properties. Some key applications include:
Cancer Research: It serves as a tumor initiator in various animal models to study the mechanisms of carcinogenesis and test potential anti-cancer agents.
Immunology: Used to study the effects of carcinogens on the immune system.
Toxicology: Helps in understanding the metabolic pathways and detoxification mechanisms of polycyclic aromatic hydrocarbons.
Mechanism of Action
The carcinogenic effects of 7,8-Dimethylbenz(a)anthracene are primarily due to its ability to form DNA adducts, leading to mutations and cancer. The compound is metabolically activated in the body to form reactive intermediates that bind to DNA. This process involves enzymes like cytochrome P450, which convert the compound into its active form . The resulting DNA adducts interfere with normal cellular processes, leading to uncontrolled cell growth and tumor formation.
Comparison with Similar Compounds
- 7,12-Dimethylbenz(a)anthracene
- Benz(a)anthracene
- 9,10-Dimethyl-1,2-benzanthracene
Comparison: 7,8-Dimethylbenz(a)anthracene is unique due to its specific methylation pattern, which influences its reactivity and biological effects. Compared to 7,12-Dimethylbenz(a)anthracene, it has different metabolic pathways and forms distinct DNA adducts. This uniqueness makes it valuable for comparative studies in carcinogenesis research .
Properties
CAS No. |
604-81-9 |
---|---|
Molecular Formula |
C20H16 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
7,8-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16/c1-13-6-5-8-16-12-19-17(14(2)20(13)16)11-10-15-7-3-4-9-18(15)19/h3-12H,1-2H3 |
InChI Key |
VKXBZRGZQZQJJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C3C=CC4=CC=CC=C4C3=CC2=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.